Cas no 239080-01-4 (2-(Trifluoromethylthio)phenylacetic acid)
2-(Trifluoromethylthio)phenylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(Trifluoromethylthio)phenylacetic acid
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Computed Properties
- Exact Mass: 236.01200
Experimental Properties
- PSA: 62.60000
- LogP: 2.92560
2-(Trifluoromethylthio)phenylacetic acid Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(Trifluoromethylthio)phenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC4324-250mg |
2-(Trifluoromethylthio)phenylacetic acid |
239080-01-4 | 98% | 250mg |
£75.00 | 2023-09-02 |
2-(Trifluoromethylthio)phenylacetic acid Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 2-(Trifluoromethylthio)phenylacetic acid
2-(Trifluoromethylthio)phenylacetic Acid: A Comprehensive Overview
The compound with CAS No 239080-01-4, commonly referred to as 2-(Trifluoromethylthio)phenylacetic acid, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries, including pharmaceuticals, agrochemicals, and materials science.
2-(Trifluoromethylthio)phenylacetic acid is characterized by its aromatic ring substituted with a trifluoromethylthio group and an acetic acid moiety. The trifluoromethylthio group (-S-CF3) is known for its electron-withdrawing properties, which can influence the reactivity and stability of the molecule. This feature makes it a valuable building block in the synthesis of more complex structures.
Recent studies have highlighted the potential of 2-(Trifluoromethylthio)phenylacetic acid in drug discovery. Researchers have explored its role as a precursor in the development of bioactive compounds, particularly in the context of enzyme inhibition and receptor targeting. The trifluoromethylthio group has been shown to enhance the pharmacokinetic properties of molecules, making them more suitable for therapeutic applications.
In terms of synthesis, 2-(Trifluoromethylthio)phenylacetic acid can be prepared through various routes, including nucleophilic substitution and coupling reactions. One common method involves the reaction of 2-trifluoromethylthiophenol with acetyl chloride in the presence of a base. This approach ensures high yields and good purity, making it suitable for large-scale production.
The compound's stability under various conditions has also been a focus of recent investigations. Studies have demonstrated that 2-(Trifluoromethylthio)phenylacetic acid exhibits good thermal stability and resistance to oxidation, which are desirable traits for its use in industrial processes.
In conclusion, 2-(Trifluoromethylthio)phenylacetic acid, with CAS No 239080-01-4, is a versatile compound with promising applications across multiple disciplines. Its unique chemical properties and potential for further functionalization make it an invaluable tool in modern chemical research.
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